molecular formula C17H16N2O5S B2809373 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-37-3

2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2809373
CAS No.: 863452-37-3
M. Wt: 360.38
InChI Key: IFEFDAMGVMCTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, optical activity, etc .

Scientific Research Applications

Synthetic Routes and Applications

  • Efficient Synthesis Techniques : A notable advancement in the synthesis of benzothiazine dioxides, including compounds similar to "2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide", has been reported. Techniques involve ring contraction of thiadiazepine dioxides to access benzothiazine dioxides, which are pharmacologically relevant due to their biological and medicinal applications (Fülöpová et al., 2015).

  • Solid-Phase Synthesis : Another approach is the solid-phase synthesis of dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, facilitating the production of compounds with diverse structural modifications. This method demonstrates the potential for parallel synthesis, leveraging commercial building blocks for efficient compound library generation (Trapani et al., 2016).

  • Diverse Biological Activities : Research on benzothiazepine dioxides has also explored their potential in various biological applications. The unique structural framework of these compounds has been utilized in the development of molecules with potential medicinal interest, including antimicrobial properties. Synthesis of dihydrobenzo[b][1,4]thiazepines with substituted phenyl groups has shown interesting antibacterial and antifungal activities (Kumar et al., 2013).

Properties

IUPAC Name

2-methyl-5-[(4-nitrophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-12-10-17(20)18(11-13-6-8-14(9-7-13)19(21)22)15-4-2-3-5-16(15)25(12,23)24/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFDAMGVMCTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.